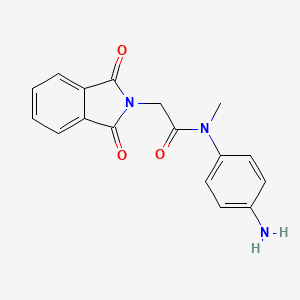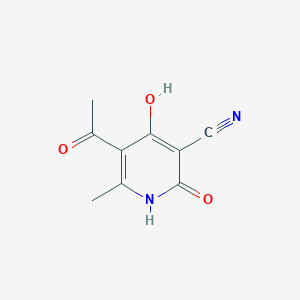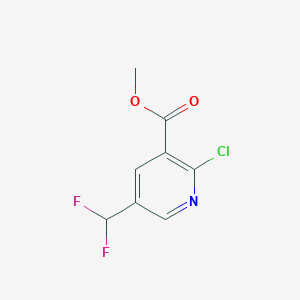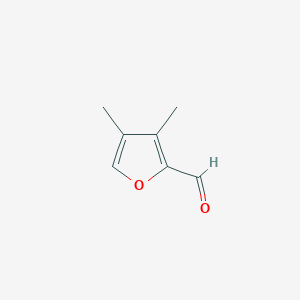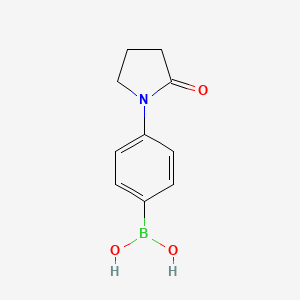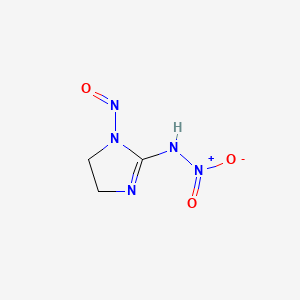
9-phenyl-9H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-9H-carbazol-1-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-9H-carbazol-1-amine typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed amination of 9-phenylcarbazole with an amine source under microwave irradiation . This method is efficient and reduces reaction times significantly.
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical polymerization and electropolymerization processes. These methods are optimized for high yield and purity, ensuring the production of high-quality materials for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenyl-9H-carbazol-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
9-Phenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism by which 9-phenyl-9H-carbazol-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, its ability to transport holes makes it valuable in electronic applications, where it facilitates the movement of positive charges .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, known for its high hole-transport ability and stability.
9-Phenylcarbazole: Similar to 9-phenyl-9H-carbazol-1-amine but lacks the amine group, affecting its reactivity and applications.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole: A derivative with enhanced electronic properties due to additional substituents.
Uniqueness: this compound stands out due to its unique combination of a phenyl group and an amine group attached to the carbazole core. This structure imparts distinct electronic properties and reactivity, making it suitable for specialized applications in optoelectronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C18H14N2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
9-phenylcarbazol-1-amine |
InChI |
InChI=1S/C18H14N2/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H,19H2 |
Clave InChI |
NQDMRWHYXXDCLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

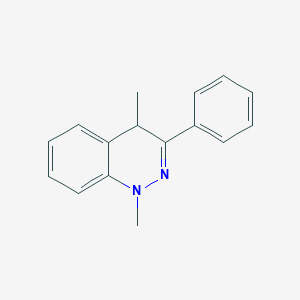
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
